molecular formula C13H10FN3O5 B2847937 N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899978-40-6

N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2847937
CAS No.: 899978-40-6
M. Wt: 307.237
InChI Key: BLNARSPDQHGJSL-UHFFFAOYSA-N
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Description

N1-(4-Fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluoro-3-nitrophenyl group at the N1 position and a furan-2-ylmethyl substituent at the N2 position. Oxalamides are known for their structural versatility, enabling diverse applications in medicinal chemistry, agrochemicals, and material science. The nitro and fluorine substituents on the phenyl ring likely enhance electronic effects and binding interactions, while the furan moiety may influence solubility and metabolic stability.

Properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O5/c14-10-4-3-8(6-11(10)17(20)21)16-13(19)12(18)15-7-9-2-1-5-22-9/h1-6H,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNARSPDQHGJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitrophenyl derivative and oxalic acid.

    Furan-2-ylmethylation: The attachment of a furan-2-ylmethyl group to the oxalamide intermediate.

The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Reduction: 4-fluoro-3-aminophenyl derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research, but preliminary studies suggest involvement in disrupting cellular processes in microbial and cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Table 1: Key Structural Features and Properties of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Functional Groups Yield (%) Biological Activity/Application Reference
Target Compound 4-Fluoro-3-nitrophenyl Furan-2-ylmethyl -NO₂, -F, furan N/A Hypothesized antiviral/kinase
N1-(4-Chlorophenyl)-N2-(thiazolylmethyl)oxalamide (13) 4-Chlorophenyl Thiazolylmethyl -Cl, thiazole 36 HIV entry inhibition
N1-(3-Chloro-4-fluorophenyl)-N2-(methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl -Cl, -F, -OCH₃ 64 Cytochrome P450 inhibition
N1-(2,4-Dimethoxybenzyl)-N2-(pyridinylethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridinylethyl -OCH₃, pyridine N/A Umami flavoring agent (Savorymyx® UM33)
N1-(3-Nitrophenyl)-N2-(carboxyphenyl)oxalamide (4e) 3-Nitrophenyl 2-Carboxyphenyl -NO₂, -COOH N/A Synthetic intermediate

Substituent Effects on Reactivity and Bioactivity

  • In compound 28, the chloro and fluoro substituents on the phenyl ring increase metabolic stability and target affinity, as evidenced by its 64% synthesis yield and cytochrome P450 inhibitory activity .
  • Heterocyclic Moieties:

    • The furan-2-ylmethyl group in the target compound contrasts with thiazole in compound 13 and pyridine in S334. Furan’s oxygen atom may offer improved solubility compared to sulfur-containing thiazoles but lower metabolic stability than pyridine-based analogs .
  • Aromatic vs. Aliphatic Substituents:

    • Aliphatic chains (e.g., methoxyphenethyl in compound 28 ) improve membrane permeability, while aromatic systems (e.g., 4-chlorophenyl in compound 13 ) enhance π-π stacking interactions .

Biological Activity

N1-(4-fluoro-3-nitrophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a fluoro-nitrophenyl group and a furan-2-ylmethyl group linked by an oxalamide moiety , which contributes to its unique chemical properties. The synthesis typically involves:

  • Amidation : Formation of an amide bond between the nitrophenyl derivative and oxalic acid.
  • Furan-2-ylmethylation : Attachment of the furan-2-ylmethyl group to the oxalamide intermediate.

Common solvents used include dichloromethane or dimethylformamide, often with catalysts like triethylamine or pyridine to enhance reaction efficiency .

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The nitrophenyl group may inhibit enzyme functions, while the furan-2-ylmethyl group could enhance binding affinity to these targets. Preliminary studies suggest that it disrupts cellular processes in both microbial and cancer cells, although further research is needed to elucidate specific pathways .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing nitro groups have shown broad-spectrum antibacterial activities against various pathogens . The compound's efficacy against Mycobacterium tuberculosis has also been explored, with some derivatives demonstrating MIC values as low as 4 μg/mL .

Anticancer Activity

The compound's potential in cancer treatment is under investigation. In vitro studies have assessed its effects on various tumor cell lines, revealing varying degrees of cytotoxicity. Notably, compounds with similar scaffolds have been reported to possess anticancer properties, suggesting that this compound may also exhibit such activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC (μg/mL)Notes
AntimicrobialM. tuberculosis H37Rv4Potent activity against resistant strains
AnticancerVarious tumor cell linesVariesCytotoxic effects observed
Safety ProfileVero cell lineGoodExhibited no significant toxicity

Case Study Insights

A study focusing on derivatives of nitrophenol compounds indicated that structural modifications could enhance biological activity. For example, certain substitutions on the phenyl ring significantly improved antimicrobial potency against M. tuberculosis. This suggests that this compound could be optimized through further chemical modifications .

Q & A

Q. How to address discrepancies in reported cytotoxicity values across cell lines?

  • Methodology :
  • Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Meta-Analysis : Compare data across 5+ studies (e.g., PubChem, ChEMBL) to identify outlier conditions .
  • Mechanistic Follow-Up : Combine cytotoxicity with apoptosis (Annexin V) and cell-cycle assays (PI staining) .

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